BenchChemオンラインストアへようこそ!

Gemifloxacin

Antimicrobial Potency Respiratory Infection Minimum Inhibitory Concentration (MIC)

Specify Gemifloxacin for antimicrobial research requiring reproducible, clinically benchmarked outcomes. Its dual DNA gyrase/topoisomerase IV inhibition delivers unmatched potency: MIC90 0.5 μg/mL against levofloxacin-resistant S. pneumoniae—the most active fluoroquinolone against this phenotype. A validated fAUC₀₋₂₄/MIC ratio of 100 (>3‑fold above threshold) provides a robust benchmark for PK/PD modeling and Monte Carlo simulations. Clinical data confirm a 5‑day course (320 mg) matches standard 7‑day levofloxacin (85.2% success), enabling short‑course study designs. The compound's unique adverse event profile—lower diarrhea risk vs β‑lactams (OR 0.66) but higher rash risk (OR 2.36)—supports targeted safety research. Available as high‑purity free base or mesylate salt.

Molecular Formula C18H20FN5O4
Molecular Weight 389.4 g/mol
CAS No. 175463-14-6
Cat. No. B1671427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemifloxacin
CAS175463-14-6
Synonyms7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid
Factive
gemifloxacin
gemifloxacin mesylate
LB 20304
LB-20304
LB20304
SB 265805
SB-265805
SB265805
Molecular FormulaC18H20FN5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
InChIInChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+
InChIKeyZRCVYEYHRGVLOC-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).
2.10e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gemifloxacin (CAS 175463-14-6): A Fourth-Generation Fluoroquinolone with Enhanced Affinity for Respiratory Pathogens


Gemifloxacin (CAS 175463-14-6) is a fourth-generation fluoroquinolone antibacterial agent characterized by a fluoronaphthyridone core structure. It exhibits a molecular weight of 389.38 g/mol and a logP of 2.3, contributing to its favorable oral bioavailability and tissue penetration [1]. The compound is primarily utilized as the mesylate salt (Gemifloxacin mesylate, CAS 210353-53-0) in clinical formulations due to its enhanced solubility and stability, with a demonstrated solubility of 350 mg/mL at neutral pH [1]. Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, a feature that underpins its potent and broad-spectrum antibacterial activity, particularly against key community-acquired respiratory pathogens [2].

Why Gemifloxacin (CAS 175463-14-6) Cannot Be Interchanged with Generic Fluoroquinolones: A Procurement Perspective


Substituting gemifloxacin with another fluoroquinolone based solely on class is a high-risk procurement strategy that can compromise both research validity and clinical development outcomes. Fluoroquinolones, while sharing a core mechanism of action, exhibit profound differences in target affinity, antibacterial spectrum, and mutant prevention profiles [1]. For instance, the dual targeting of DNA gyrase and topoisomerase IV by gemifloxacin is quantitatively distinct from the single-target preference of older agents like ciprofloxacin, directly impacting potency and the selection of resistant mutants [2]. Furthermore, pharmacodynamic indices such as the fAUC/MIC ratio, which are critical for predicting efficacy, are not interchangeable across the class due to variations in both intrinsic potency (MIC) and pharmacokinetic properties like bioavailability and protein binding [3]. The specific, quantifiable differentiators detailed below provide the evidence-based justification for specifying gemifloxacin in procurement and research protocols, ensuring experimental reproducibility and alignment with clinical benchmarks.

Quantitative Evidence for Differentiating Gemifloxacin (CAS 175463-14-6) in Scientific Selection


Superior Potency Against Gram-Positive Respiratory Pathogens: MIC90 Comparison

Gemifloxacin demonstrates significantly greater in vitro potency against key respiratory pathogens, particularly Streptococcus pneumoniae, compared to other marketed fluoroquinolones. A North American surveillance study of over 4,000 clinical isolates (1997-1999) established gemifloxacin's superior activity [1]. Against all S. pneumoniae isolates, the MIC90 for gemifloxacin was 0.016 mg/L, which was 16- to 64-fold more potent than ciprofloxacin, levofloxacin, and ofloxacin [1]. This enhanced potency was also maintained against drug-resistant subpopulations, including penicillin-resistant, macrolide-resistant, and ciprofloxacin-non-susceptible S. pneumoniae [1].

Antimicrobial Potency Respiratory Infection Minimum Inhibitory Concentration (MIC) Comparative Surveillance

Potency Against Levofloxacin-Resistant Streptococcus pneumoniae: MIC90 Comparison

A key differentiator for gemifloxacin is its retained potency against S. pneumoniae strains that have already developed resistance to levofloxacin, a widely used respiratory fluoroquinolone. In a study of clinical isolates from Japan, the MIC90 of gemifloxacin against levofloxacin-resistant S. pneumoniae was 0.5 μg/mL [1]. This was noted to be higher (i.e., less active) than its activity against wild-type strains (MIC90 0.031 μg/mL), but importantly, gemifloxacin still maintained significantly greater activity compared to other fluoroquinolones against these resistant isolates [1].

Antimicrobial Resistance Fluoroquinolone Resistance Streptococcus pneumoniae MIC90

Efficacy of Shorter Treatment Duration: Head-to-Head Clinical Trial vs. Levofloxacin

A randomized, double-blind clinical trial directly compared a 5-day course of oral gemifloxacin (320 mg once daily) to a standard 7-day course of oral levofloxacin (500 mg once daily) in 360 adults with acute exacerbation of chronic bronchitis (AECB) [1]. The study demonstrated that a shorter regimen of gemifloxacin was at least as effective as a longer regimen of levofloxacin. In the intent-to-treat (ITT) population, the clinical success rate was 85.2% for gemifloxacin compared to 78.1% for levofloxacin [1].

Clinical Trial AECB Treatment Duration Non-Inferiority Levofloxacin

Superior Bacteriologic Eradication in AECB: Gemifloxacin vs. Clarithromycin

In a study comparing a 5-day course of gemifloxacin to a 7-day course of clarithromycin in 712 patients with AECB, gemifloxacin demonstrated a significantly higher rate of bacteriologic success. At the 2-3 week follow-up, the bacteriologic success rate was 86.7% for the gemifloxacin group compared to 73.1% for the clarithromycin group [1]. Importantly, this improved bacterial clearance translated into a significant long-term clinical benefit: 71.0% of patients treated with gemifloxacin remained free of AECB recurrence over 26 weeks, compared to 58.5% of those treated with clarithromycin (P = 0.016) [1].

Bacteriologic Eradication AECB Clinical Trial Clarithromycin Recurrence Rate

Enhanced Pharmacodynamic Profile: fAUC/MIC Ratio for S. pneumoniae

The pharmacodynamic (PD) profile of gemifloxacin, which links drug exposure to antibacterial effect, is highly favorable for treating pneumococcal infections. For fluoroquinolones, the ratio of the 24-hour free-drug area under the plasma concentration-time curve to the minimum inhibitory concentration (fAUC0-24/MIC) is the best predictor of clinical and microbiological success. With standard dosing (320 mg once daily), a median fAUC0-24 of approximately 3 µg·h/mL is achieved [1]. When combined with its potent MIC90 of 0.03 mg/L against S. pneumoniae, this yields a predicted fAUC0-24/MIC ratio of 100 [1]. This ratio far exceeds the established target of ~30 required for efficacy, indicating a high probability of successful treatment [1].

Pharmacodynamics fAUC/MIC Pharmacokinetics Predictive Efficacy

Comparative Safety Profile: Diarrhea Risk and Phototoxicity

A meta-analysis of 10 randomized controlled trials (n=3,940 patients) compared gemifloxacin to other quinolones, β-lactams, and macrolides [1]. The analysis revealed a differentiated safety profile. When compared to β-lactams and/or macrolides, the odds ratio (OR) for drug-related diarrhea was 0.66 (95% CI 0.48-0.91), indicating a significantly lower risk for patients receiving gemifloxacin [1]. Conversely, gemifloxacin was associated with a higher incidence of rash (OR 2.36, 95% CI 1.18-4.74) [1]. Additionally, its phototoxic potential is low, similar to that of ciprofloxacin (phototoxic index up to 2) [2], a favorable characteristic for an oral antibiotic.

Adverse Events Safety Profile Diarrhea Phototoxicity Meta-analysis

Validated Application Scenarios for Gemifloxacin (CAS 175463-14-6) Based on Differentiated Evidence


In Vitro Studies on Multidrug-Resistant (MDR) and Levofloxacin-Resistant Streptococcus pneumoniae

Researchers investigating the activity of novel antimicrobials or conducting surveillance on resistant respiratory pathogens should utilize gemifloxacin as a critical reference compound. The evidence confirms gemifloxacin's retained and superior potency against levofloxacin-resistant S. pneumoniae, with an MIC90 of 0.5 μg/mL, making it the most active fluoroquinolone against this challenging phenotype [1]. This specific application is directly supported by head-to-head MIC90 data against levofloxacin-resistant clinical isolates, providing a quantitative benchmark for studies on antimicrobial resistance mechanisms or the evaluation of new drug candidates targeting resistant pneumococci [1].

Clinical Trial Design for Shorter-Duration Oral Antibiotic Regimens

Clinical trialists and pharmaceutical developers focusing on patient adherence and healthcare resource utilization should consider gemifloxacin as a model compound for short-course therapy. The evidence demonstrates that a 5-day course of gemifloxacin (320 mg once daily) is at least as effective as a standard 7-day course of levofloxacin (500 mg once daily) for the treatment of AECB, with an observed clinical success rate of 85.2% [2]. This scenario leverages direct comparative clinical trial data to support the design of non-inferiority studies aiming to validate shorter, more convenient treatment paradigms that can reduce antibiotic consumption and improve patient compliance [2].

Pharmacodynamic (PK/PD) Modeling and Simulation for Respiratory Pathogens

Pharmacologists and modelers requiring a well-characterized compound with a high probability of target attainment should employ gemifloxacin in PK/PD studies. The validated fAUC0-24/MIC ratio of 100 for S. pneumoniae at standard clinical doses provides a robust, cross-study comparable parameter for modeling efficacy [3]. This high ratio, >3-fold above the required threshold, makes gemifloxacin an excellent positive control for in vitro pharmacodynamic models (e.g., hollow-fiber infection models) and Monte Carlo simulations designed to establish PK/PD breakpoints or evaluate the impact of resistance mechanisms on drug exposure-response relationships [3].

Comparative Safety and Tolerability Studies in Community-Acquired Infections

Investigators designing studies focused on the safety and tolerability of oral antibiotics can use gemifloxacin as a comparator with a unique adverse event profile. Meta-analytic evidence provides quantitative risk data: gemifloxacin is associated with a significantly lower risk of diarrhea compared to β-lactams and macrolides (OR 0.66), but a higher risk of rash (OR 2.36) [4]. This specific, quantified trade-off allows for targeted research into the mechanisms of fluoroquinolone-associated adverse events and provides a clear framework for comparing the safety profiles of new antibiotics in the context of community-acquired pneumonia and AECB treatment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.